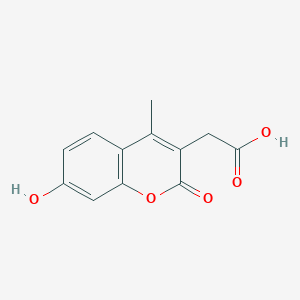
1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene is an organic compound with the molecular formula C11H18O It is a derivative of cycloheptadiene, characterized by the presence of a methoxy group and an isopropyl group attached to the cycloheptadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of 1,3-cycloheptadiene with isopropyl bromide in the presence of a strong base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of 1-methoxy-6-isopropyl-1,3-cycloheptadiene may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-methoxy-6-isopropyl-1,3-cycloheptadiene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and isopropyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1,3-cyclohexadiene: Similar in structure but with a six-membered ring instead of a seven-membered ring.
1-Methoxy-1,3-cyclopentadiene: Contains a five-membered ring and exhibits different reactivity due to ring strain.
1-Isopropyl-1,3-cycloheptadiene: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness: 1-Methoxy-6-propan-2-ylcyclohepta-1,3-diene is unique due to the combination of the methoxy and isopropyl groups on a seven-membered ring. This structural arrangement imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
133826-10-5 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-methoxy-6-propan-2-ylcyclohepta-1,3-diene |
InChI |
InChI=1S/C11H18O/c1-9(2)10-6-4-5-7-11(8-10)12-3/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI-Schlüssel |
OHNNKWNASLDTSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=CC=C(C1)OC |
Kanonische SMILES |
CC(C)C1CC=CC=C(C1)OC |
Synonyme |
1,3-Cycloheptadiene,1-methoxy-6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
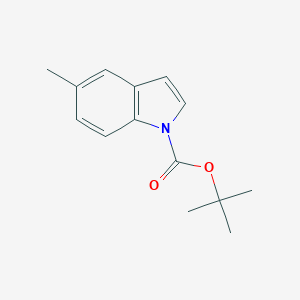
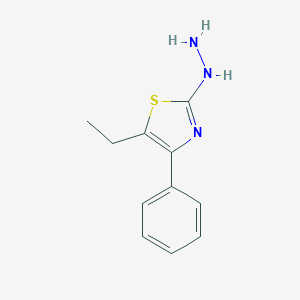
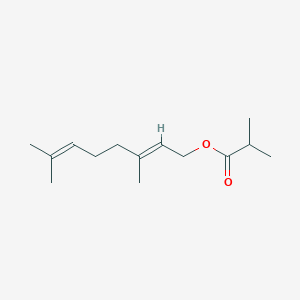
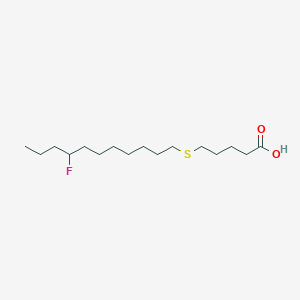
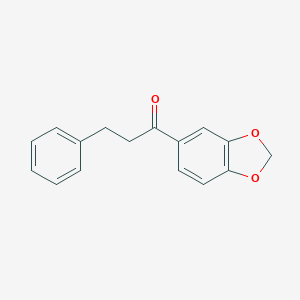
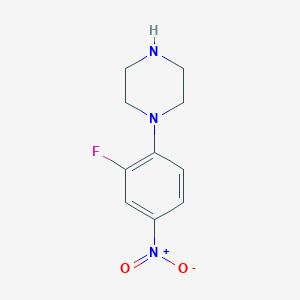
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
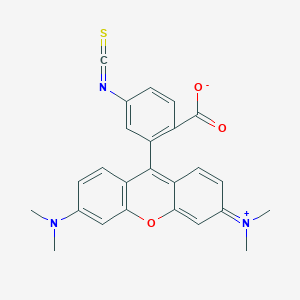
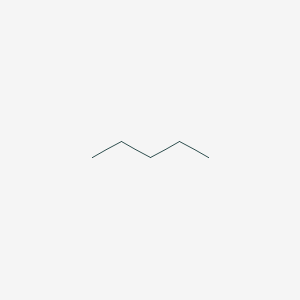
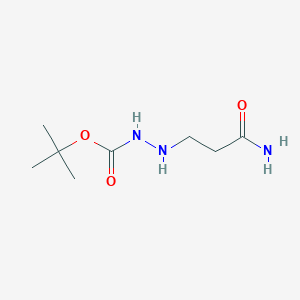
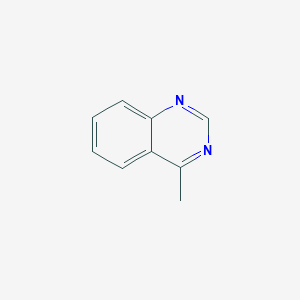
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
